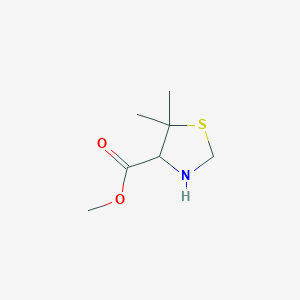

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2S. It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-amino-2-methyl-1-propanol with carbon disulfide and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

Step 1: Reaction of 2-amino-2-methyl-1-propanol with carbon disulfide to form the intermediate.

Step 2: Reaction of the intermediate with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Ring-Opening and Lactam Formation

Under acidic or thermal conditions, the thiazolidine ring undergoes tautomerization and rearrangement. A study demonstrated that treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by reflux in toluene leads to:

-

Cationic iminium intermediate formation via N–C bond cleavage .

-

Lactam ring closure through intramolecular nucleophilic substitution, resulting in bicyclic 1,3-oxathiane–γ-lactam systems (Scheme 1) .

Key Data:

| Reaction Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|

| TFA/DCM + toluene reflux | Bicyclic lactam 21 | 73% | Inversion at C-2 position |

Decarboxylation and Rearrangement

The carboxylate group participates in decarboxylative pathways under basic conditions:

-

Base-mediated decarboxylation (e.g., NaOH) generates α,β-unsaturated thiazolidine derivatives .

-

Acid-catalyzed decarboxylation (e.g., H₃PO₄) produces 5,5-dimethylthiazolidine intermediates, enabling further functionalization .

Mechanistic Pathway:

-

Deprotonation at the α-carbon relative to the carboxylate.

-

CO₂ elimination, forming a resonance-stabilized carbanion.

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis or aminolysis:

-

Hydrolysis : Treatment with aqueous HCl yields 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .

-

Aminolysis : Reaction with amines (e.g., benzylamine) produces amide derivatives, useful in peptide mimetics .

Reaction Efficiency:

Condensation with Carbonyl Compounds

The thiazolidine ring reacts with aldehydes or ketones via nucleophilic addition:

-

O-Allenyl salicylaldehyde forms chromeno-pyrrolo[1,2-c]thiazoles under microwave irradiation (150°C, 15 min) .

-

4-Chlorobenzaldehyde generates spiro-thiazolidine derivatives in 62% yield .

Example Reaction:

textThiazolidine + O-Allenyl salicylaldehyde → Chromeno-pyrrolothiazole (36% yield)

Stereochemical Transformations

The stereogenic centers at C-4 and C-5 influence reaction outcomes:

-

Epimerization : Under basic conditions, C-2 epimerization occurs via α-hydrogen exchange, altering product stereochemistry .

-

DFT calculations confirm that substituents at C-2 stabilize specific transition states, dictating diastereoselectivity .

Notable Observation:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as a Building Block

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is widely recognized as a crucial building block in the synthesis of bioactive molecules. Its chiral properties facilitate the creation of enantiomerically pure compounds essential for drug formulation. This compound is particularly valuable in the development of pharmaceuticals targeting metabolic disorders and other therapeutic areas .

Case Study: Synthesis of Antidiabetic Agents

Research has demonstrated the use of this thiazolidine derivative in synthesizing antidiabetic agents. For instance, derivatives of this compound have been utilized to enhance the efficacy of drugs aimed at improving insulin sensitivity and glucose metabolism .

Biochemical Research

Metabolic Pathways and Enzyme Interactions

In biochemical research, this compound serves as a tool for studying metabolic pathways and enzyme interactions. Its incorporation into experimental setups allows researchers to gain insights into cellular processes and identify potential therapeutic targets .

Case Study: Enzyme Inhibition Studies

A study investigated the compound's role in enzyme inhibition, revealing its potential to modulate specific metabolic pathways. This research highlighted its importance in understanding disease mechanisms and developing targeted therapies .

Agricultural Chemistry

Enhancement of Agrochemicals

The compound is also employed in agricultural chemistry to formulate agrochemicals that enhance crop yield and resistance to pests. Its application contributes significantly to sustainable agriculture practices by improving the effectiveness of pesticides and fertilizers .

Data Table: Agrochemical Applications

| Application Area | Description | Benefits |

|---|---|---|

| Pesticide Formulation | Enhances effectiveness of pest control agents | Increased crop yield |

| Fertilizer Development | Improves nutrient uptake efficiency | Sustainable agricultural practices |

Material Science

Incorporation into Polymers

In material science, this compound can be incorporated into polymer matrices. This enhances the properties of materials used in coatings and drug delivery systems, making it valuable for developing advanced materials with specific functionalities .

Case Study: Drug Delivery Systems

Research has explored the use of this compound in creating drug delivery systems that provide controlled release profiles. The findings indicate improved stability and bioavailability of encapsulated drugs when using this thiazolidine derivative as part of the polymer matrix .

Mecanismo De Acción

The mechanism of action of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various pharmacological effects, depending on the specific target and the context of the study .

Comparación Con Compuestos Similares

Similar Compounds

- Allyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

- Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

- Dimethyl 1,3-thiazolidine-2,4-dicarboxylate

Uniqueness

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and the study of thiazolidine-based chemistry .

Actividad Biológica

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a thiazolidine derivative that has garnered attention in various fields, particularly in medicinal chemistry due to its notable biological activities. This article delves into the compound's biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazolidine ring structure that contributes to its biological activity. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications. Its molecular formula is C₇H₁₃NO₂S, and it has a molecular weight of approximately 173.25 g/mol.

Biological Activities

1. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both bacteria and fungi, making it a promising candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This effect is particularly relevant in conditions where inflammation plays a key role, such as arthritis.

3. Antioxidant Activity

The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress within cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial enzymes | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antioxidant | Scavenging free radicals |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazolidine derivatives, this compound demonstrated an IC50 value of 12 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced edema in animal models of inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Applications in Drug Development

This compound serves as a valuable building block in pharmaceutical research. Its structural properties enhance the biological activity of synthesized compounds targeting various diseases, including metabolic disorders and cancer . Additionally, it is being explored for its potential use in developing novel biocatalysts for industrial applications .

Propiedades

IUPAC Name |

methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAXIQTYFVLHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.